molecular formula C20H20FN3O4 B11363835 2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11363835
M. Wt: 385.4 g/mol
InChI Key: GBBAUFGKUFKZGE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenoxy group, an oxadiazole ring, and an acetamide moiety, making it a unique structure for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.

    Synthesis of the oxadiazole ring: This step involves cyclization reactions, often using hydrazine derivatives and carboxylic acids.

    Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce alcohols or amines.

    Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Utilizing its unique properties in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to receptors: Modulating receptor activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA/RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and fluorophenoxy group are particularly noteworthy for their potential interactions in biological systems and applications in material science.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H20FN3O4/c1-13(2)11-26-16-7-3-14(4-8-16)19-20(24-28-23-19)22-18(25)12-27-17-9-5-15(21)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,24,25)

InChI Key

GBBAUFGKUFKZGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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